Home > Products > Screening Compounds P115921 > CARBINOXAMINE MALEATE
CARBINOXAMINE MALEATE -

CARBINOXAMINE MALEATE

Catalog Number: EVT-8183094
CAS Number:
Molecular Formula: C20H23ClN2O5
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carbinoxamine maleate is derived from carbinoxamine, which is a piperazine derivative. The maleate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. As a first-generation antihistamine, it belongs to the broader class of medications known as H1 receptor antagonists.

Synthesis Analysis

Methods

The synthesis of carbinoxamine maleate typically involves the reaction of carbinoxamine with maleic acid to form the maleate salt. This process can be achieved through various chemical pathways, including:

  1. Neutralization Reaction: Carbinoxamine is reacted with maleic acid in a controlled environment to ensure complete conversion into the maleate form.
  2. Crystallization: Post-reaction, the product is purified through crystallization techniques to obtain a pure form of carbinoxamine maleate.

Technical Details

The synthesis requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.

Molecular Structure Analysis

Structure

Carbinoxamine maleate has a complex molecular structure characterized by its piperazine ring, which contributes to its pharmacological activity. The molecular formula is C18_{18}H22_{22}N2_2O4_4, indicating the presence of two nitrogen atoms and four oxygen atoms in addition to carbon and hydrogen.

Data

  • Molecular Weight: 342.38 g/mol
  • Structural Formula: The structure features a piperazine ring with various substituents that enhance its antihistaminic properties.
Chemical Reactions Analysis

Reactions

Carbinoxamine maleate undergoes several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In aqueous environments, carbinoxamine maleate can hydrolyze, which may affect its efficacy.
  2. Degradation: Under extreme conditions (e.g., high temperature or light), carbinoxamine maleate may degrade into inactive metabolites.

Technical Details

The stability of carbinoxamine maleate is critical for its shelf life and effectiveness. Stability studies typically involve stress testing under various conditions (temperature, humidity, light exposure) to determine its degradation pathways.

Mechanism of Action

The primary mechanism of action for carbinoxamine maleate involves antagonism at the H1 histamine receptors. By blocking these receptors, it effectively reduces symptoms of allergic reactions such as itching, sneezing, and nasal congestion.

Process and Data

  • Receptor Binding: Carbinoxamine maleate binds competitively to H1 receptors, preventing histamine from exerting its effects.
  • Sedative Effects: Due to its ability to cross the blood-brain barrier, it may also produce sedative effects by acting on central nervous system pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in organic solvents like ether.

Chemical Properties

  • pH Range: The pH of solutions can vary based on concentration but generally remains within physiological ranges.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant Data or Analyses

Analytical methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize the compound's physical state and confirm its structure.

Applications

Carbinoxamine maleate is primarily used in clinical settings for:

  • Allergy Relief: Effective in treating allergic rhinitis and other allergy-related conditions.
  • Cold Symptoms: Often included in combination products for symptomatic relief from common cold symptoms.
  • Sedation: Utilized off-label for its sedative properties in certain patient populations requiring sleep aid.
Historical Development and Regulatory Evolution of Carbinoxamine Maleate

Emergence as a First-Generation Antihistamine: Key Milestones in Early Clinical Adoption

Carbinoxamine maleate, an ethanolamine-derivative antihistamine, entered the United States pharmaceutical market in the early 1950s under the Federal Food, Drug, and Cosmetic Act of 1938. This legislation mandated proof of safety but did not initially require efficacy data for new drug approvals. McNeil Laboratories secured the first New Drug Application approvals for carbinoxamine maleate formulations in 1953: an immediate-release tablet (trade name Clistin, New Drug Application 8-915) and an elixir (New Drug Application 8-955). A "repeat action" tablet (Clistin Repeat Action) followed in 1954 [1] [2].

As a first-generation antihistamine, carbinoxamine maleate exhibited potent histamine H1-receptor blockade alongside significant anticholinergic and sedative properties. Its pharmacological profile positioned it for symptomatic management of allergic conditions, including seasonal rhinitis, urticaria, and conjunctivitis. By 1962, McNeil Laboratories expanded its portfolio with Clistin Expectorant, a combination product containing carbinoxamine maleate and multiple expectorants (New Drug Application 9-248) [2]. Early clinical adoption was driven by its rapid onset (approximately 30 minutes) and established efficacy in controlling histamine-mediated symptoms, cementing its role in allergy therapeutics prior to the stringent efficacy requirements implemented post-1962 [1] [4].

Table 1: Initial New Drug Application Approvals for Carbinoxamine Maleate (1950s)

YearNew Drug Application NumberFormulationBrand NameIndications
1953New Drug Application 8-915Immediate-release tabletClistinAllergic rhinitis, urticaria, conjunctivitis
1953New Drug Application 8-955ElixirClistinSame as above
1954New Drug Application 8-915Repeat Action tabletClistin Repeat ActionSame as above
1962New Drug Application 9-248Expectorant suspensionClistin ExpectorantCombination product for cough/cold

Food and Drug Administration Regulatory Actions and Market Compliance Challenges: Analysis of Drug Efficacy Study Implementation Review and Post-1962 Efficacy Standards

The 1962 Kefauver-Harris Amendments to the Federal Food, Drug, and Cosmetic Act mandated proof of efficacy for all new drugs, triggering retrospective reviews of pre-1962 approvals via the Drug Efficacy Study Implementation process. Carbinoxamine maleate underwent rigorous evaluation by the National Academy of Sciences/National Research Council, with the Food and Drug Administration concluding in 1973 that single-ingredient formulations (tablets and elixir) were effective for:

  • Seasonal/perennial allergic rhinitis
  • Vasomotor rhinitis
  • Allergic conjunctivitis
  • Mild urticaria/angioedema
  • Adjunct anaphylaxis management [1] [2].

Conversely, combination products like Clistin Expectorant (New Drug Application 9-248) were deemed ineffective in 1982 due to unsubstantiated expectorant activity and irrational combination design. The Repeat Action formulation (New Drug Application 8-915) lost approval in 1983 over bioavailability concerns. Consequently, McNeil Laboratories withdrew New Drug Application 8-915 in 1985 and New Drug Application 9-248 in 1994, leaving Mikart as the sole holder of approved abbreviated new drug applications for carbinoxamine maleate tablets (4 milligram) and oral solution (4 milligram/5 milliliter) by 2006 [1] [2].

Persistent regulatory challenges emerged from widespread unapproved carbinoxamine products. These often included off-label claims for congestion, cough, or cold treatment, and inappropriate pediatric labeling for children under 2 years of age. On June 8, 2006, the Food and Drug Administration announced enforcement actions mandating:

  • Immediate cessation of manufacturing for pediatric drops/oral solutions targeting children under 2 years of age (effective July 10, 2006)
  • Complete discontinuation of all unapproved carbinoxamine products by September 7, 2006 [1] [2].This action compelled manufacturers to submit abbreviated new drug applications for compliance, significantly reshaping the market toward approved formulations like Palgic and Arbinoxa [1] [4].

Impact of Unapproved Preparations on Public Health: Case Studies of Pediatric Misuse and Labeling Controversies

Unapproved carbinoxamine products precipitated significant public health risks, particularly through inappropriate pediatric use. Despite explicit contraindications for children under 2 years of age, numerous preparations were marketed as drops or syrups with dosing instructions for infants. A critical analysis revealed:

  • Pediatric Mortality: Twenty-one deaths in children under 2 years of age were reported between 1983–2006 among users of carbinoxamine-containing preparations. Though causality was not definitively established, metabolic immaturity in infants heightened susceptibility to adverse events [1].
  • 2005 Infant Deaths: United States Centers for Disease Control and Prevention identified carbinoxamine-containing cough/cold preparations as the underlying cause of death in three infants (≤6 months old). Contributing factors included overdosage, drug interactions (e.g., with pseudoephedrine or dextromethorphan), and underlying medical conditions [1].
  • Emergency Department Burden: An estimated 1,519 children under 2 years of age required emergency treatment for adverse events (including overdose) linked to cough/cold preparations containing carbinoxamine between 2004–2005 [1].

Labeling controversies centered on aggressive promotion of unapproved uses. Over 60% of unapproved products marketed carbinoxamine for cold/congestion management, despite lacking Food and Drug Administration approval for these indications. Furthermore, 34% included dosing instructions for infants under 2 years of age—directly contravening safety data [1] [4]. The Food and Drug Administration attributed these practices to:

  • Exploitation of regulatory ambiguities for "identical, related, or similar" pre-1962 drugs
  • Absence of pediatric safety studies
  • Misleading marketing targeting caregivers of infants [1] [2].

Table 2: Food and Drug Administration Interventions Against Unapproved Carbinoxamine Products (2006)

Enforcement TimelineTargeted ProductsPublic Health Rationale
July 10, 2006All preparations labeled for children <2 years of age21 reported deaths in infants; metabolic vulnerability; lack of safety data
September 7, 2006Any unapproved single/combination carbinoxamine productOff-label promotion for cold/cough; lack of efficacy data; risk of polypharmacy overdoses

The enforcement actions catalyzed industry compliance, leading to new abbreviated new drug application approvals for age-appropriate formulations. Innovations like Karbinal Extended Release (carbinoxamine maleate extended-release oral suspension), approved in 2013 for children ≥2 years of age, emerged as safer alternatives leveraging sustained-release technology to minimize dosing errors [5] [6].

Properties

Product Name

CARBINOXAMINE MALEATE

IUPAC Name

but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

GVNWHCVWDRNXAZ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.